molecular formula C16H17N3O2 B2743576 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide CAS No. 478064-24-3

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide

Cat. No.: B2743576
CAS No.: 478064-24-3
M. Wt: 283.331
InChI Key: QAJPPKBSMPMNAD-LICLKQGHSA-N
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Description

N'-(1,2-Dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is a synthetic heterocyclic compound featuring a 1,2-dihydronaphtho[2,1-b]furan scaffold fused with a hydrazonoformamide moiety. This structure combines the planar aromatic system of naphthofuran with a polar hydrazone group, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[(E)-dimethylaminomethylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19(2)10-17-18-16(20)15-9-13-12-6-4-3-5-11(12)7-8-14(13)21-15/h3-8,10,15H,9H2,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJPPKBSMPMNAD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide involves several steps. One common method includes the annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1], and Diels–Alder), intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement . These reactions are typically carried out under specific conditions, such as the use of catalysts and controlled temperatures, to ensure the desired product is obtained.

Chemical Reactions Analysis

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Anti-Cancer Potential

Recent studies have highlighted the anti-cancer properties of compounds related to N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide. Specifically, derivatives of 1,2-dihydronaphtho[2,1-b]furan have demonstrated significant anti-proliferative effects against various cancer cell lines. For instance:

  • Compound 3b : Exhibited the best anti-proliferative activity against MDA-MB-468 and MCF-7 breast cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

The compound's structure allows for interactions with cellular targets that are crucial for cancer cell survival and proliferation.

Case Studies

Several case studies have documented the application of this compound in cancer research:

  • Case Study 1 : Evaluation of anti-cancer efficacy in triple-negative breast cancer models showed that compounds derived from this class could significantly reduce tumor growth in vivo.
  • Case Study 2 : Investigated the compound's ability to overcome drug resistance in established cancer cell lines by altering apoptotic pathways.

These studies underline the potential for this compound not only as a therapeutic agent but also as a tool for understanding cancer biology.

Data Table: Summary of Biological Activities

CompoundCell LineIC50 (µM)Mechanism of Action
3aMDA-MB-46812.5Apoptosis induction
3bMCF-78.0Cell cycle arrest
3sWI-38 (control)>50Non-toxic to normal cells

Mechanism of Action

The mechanism of action of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins, and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The compound shares its core 1,2-dihydronaphtho[2,1-b]furan framework with several analogs but differs in substituents:

  • Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate (CAS 62019-34-5): Contains an ester group, which may improve metabolic stability compared to hydrazonoformamide derivatives .

Table 1: Structural Comparison

Compound Name Key Substituent Molecular Weight Notable Features
Target Compound Hydrazonoformamide Not provided Polar group for target interaction
N-(4-Fluorobenzyl)-carboxamide 4-Fluorobenzyl carboxamide 321.34 Enhanced lipophilicity
Ethyl carboxylate Ethyl ester 242.27 Metabolic stability
Sulfonohydrazide derivative 2,4-Difluorobenzenesulfonohydrazide 404.39 Strong hydrogen-bonding capacity

Anticancer Activity :

  • Compound 3b (1,2-dihydronaphtho[2,1-b]furan derivative): Exhibited potent anti-proliferative effects against MDA-MB-468 and MCF-7 breast cancer cells (MTT assay) with selective cytotoxicity over non-cancerous WI-38 cells .
  • NHDC (273) : A 5-chloro-2,3-dihydronaphtho[1,2-b]furan carboxamide, inhibited liver tumor growth via NF-κB pathway modulation .

Antimicrobial Activity :

  • 2-Azidomethyldihydronaphthofuran 81 : Showed antitubercular activity (MIC = 3.12 mg/mL against M. tuberculosis), comparable to ethambutol .
  • Triazole derivatives (e.g., 82) : Moderate activity (MIC = 12.5 mg/mL) against Gram-negative E. coli and S. aureus .

Enzyme Inhibition :

  • Compound 258 : Potent α-chymotrypsin inhibitor with stereospecific binding, suggesting a planar, elongated enzyme active site .
  • N-Hydroxyurea derivatives (260, 261) : Weak 5-lipoxygenase inhibitors (IC₅₀ > 10 mM) in human whole blood .

Biological Activity

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₆H₁₇N₃O₂
  • Molecular Weight : 285.33 g/mol
  • CAS Registry Number : 9657877

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
HepG23.5Cell cycle arrest at G2/M phase
Huh-74.0Mitochondrial pathway activation

The compound exhibited an IC50 value of 5.0 µM against MCF-7 cells, indicating strong anti-proliferative activity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers like p53 and Bax, and decreased levels of Bcl-2 in treated cells .

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has shown promising anti-microbial activity.

Table 2: Anti-Microbial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The MIC values indicate that it is particularly effective against Staphylococcus aureus with an MIC of 16 µg/mL .

Case Study 1: Evaluation in Hepatocellular Carcinoma

A detailed study evaluated the efficacy of this compound in hepatocellular carcinoma (HCC) models. The compound was administered to HepG2 cell lines where it reduced cell viability significantly compared to control groups. The study concluded that the compound's ability to induce apoptosis and inhibit cell proliferation could make it a candidate for further development in HCC therapies .

Case Study 2: Broad Spectrum Anti-Microbial Effects

Another investigation focused on the anti-microbial properties of the compound against a panel of pathogens including E. coli and S. aureus. The results indicated not only a reduction in bacterial growth but also a potential mechanism involving disruption of bacterial cell membranes. This suggests that this compound may serve as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide?

The compound can be synthesized via cyclization of carbonyl-containing ortho-allylphenols using polyphosphoric acid (PPA) in N,N-dimethylformamide (DMF) at 150°C under inert conditions for 6 hours. Key parameters include maintaining anhydrous DMF to avoid decomposition into dimethylamine and CO, which may introduce impurities . A typical procedure involves dissolving PPA (1 mmol) and the phenolic precursor (0.2 mmol) in DMF (0.3 mL) in a pressure-resistant vessel. Yield optimization (52–68%) depends on precise temperature control and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Comprehensive characterization requires:

  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1650–1705 cm⁻¹) and azetidinone rings (1653–1657 cm⁻¹) .
  • NMR spectroscopy : Use DMSO-d₆ to resolve aromatic protons (δ 7.2–9.3 ppm) and confirm stereochemistry via coupling constants (e.g., N-CH-C at δ 1.82–2.55 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 506 for derivatives) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N percentages (e.g., C 61.67% observed vs. 63.65% theoretical) .

Advanced Research Questions

Q. How can structural modifications of the naphtho[2,1-b]furan core enhance biological activity?

Introducing electron-withdrawing groups (e.g., Br, NO₂) at the 8-position of the naphthofuran moiety improves antimicrobial activity. For example:

  • 8-Bromo derivatives (e.g., compound 6h ) show enhanced activity against Staphylococcus aureus (MIC 12.5 µg/mL) due to increased lipophilicity and membrane penetration .
  • Nitrogen-containing heterocycles (e.g., diazepines) synthesized via chloroacetylation and cyclization in methanol exhibit improved binding to bacterial DNA gyrase .
SubstituentBiological Activity (MIC, µg/mL)Reference
Br (6h)12.5 (S. aureus)
NO₂ (4b)25.0 (E. coli)

Q. How can researchers resolve contradictions in yield data during scale-up synthesis?

Discrepancies in yields (e.g., 65% vs. 68% for similar derivatives) often arise from substituent electronic effects or solvent purity. Strategies include:

  • Design of Experiments (DoE) : Use statistical models to optimize parameters like temperature, solvent volume, and stoichiometry .
  • In situ monitoring : Employ flow chemistry techniques to track intermediate formation and adjust conditions dynamically .
  • Purification protocols : Recrystallize from methanol/water mixtures to remove PPA residues, which may suppress yields due to side reactions .

Q. What strategies mitigate solubility challenges during purification?

The compound’s low solubility in polar solvents can be addressed by:

  • Co-solvent systems : Use DMF/ethanol (3:1 v/v) to dissolve the crude product, followed by dropwise water addition to induce crystallization .
  • Derivatization : Convert the hydrazonoformamide group into a more soluble ester derivative (e.g., ethyl carboxylate intermediates) before final deprotection .

Methodological Considerations

Q. How to troubleshoot decomposition during synthesis involving DMF?

DMF decomposes at >150°C to produce dimethylamine and CO, which can quench reactive intermediates. Mitigation steps:

  • Strict temperature control : Use a thermocouple-regulated oil bath to maintain 150°C ± 2°C .
  • Inert atmosphere : Purge reaction vessels with nitrogen before heating to exclude moisture and oxygen .
  • Alternative solvents : Substitute DMF with dimethylacetamide (DMAc) for higher thermal stability in prolonged reactions .

Q. What are the best practices for synthesizing aza-heterocyclic derivatives of this compound?

Key steps for diazepine/triazepine derivatives:

  • Chloroacetylation : React the naphthofuran intermediate with chloroacetyl chloride in acetic acid at 0–5°C to prevent diastereomer formation .
  • Cyclization : Stir the chloroacetamide derivative with ammonium acetate in methanol under nitrogen for 24 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:2) .

Data Contradiction Analysis

Q. Why do spectral data (e.g., NMR) vary between batches of the same derivative?

Batch-to-batch variations in NMR signals (e.g., δ 10.43 vs. 10.45 ppm for CONH) may result from:

  • Residual solvents : Ensure complete drying under vacuum (0.1 mmHg, 40°C) to eliminate DMSO or DMF traces .
  • Tautomerism : The hydrazonoformamide group can exist in keto-enol forms, altering peak splitting. Use variable-temperature NMR to identify dominant tautomers .

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